molecular formula C14H14N4O2 B10987728 N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B10987728
M. Wt: 270.29 g/mol
InChI Key: BYKQPCSBGHPCHB-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The unique structure of this compound combines the benzimidazole and oxazole moieties, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Benzimidazole Moiety: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Formation of the Oxazole Moiety: The oxazole ring is formed by the cyclization of appropriate precursors, such as α-haloketones and amides.

    Coupling of Benzimidazole and Oxazole: The final step involves the coupling of the benzimidazole and oxazole moieties through a suitable linker, such as a carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, including the use of catalysts, solvents, and temperature control to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the benzimidazole or oxazole rings.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules . This action disrupts cellular processes, leading to antiproliferative effects on cancer cells. Additionally, the oxazole moiety may interact with other biological targets, contributing to the compound’s overall biological activity.

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C14H14N4O2/c1-8-13(9(2)20-18-8)14(19)15-7-12-16-10-5-3-4-6-11(10)17-12/h3-6H,7H2,1-2H3,(H,15,19)(H,16,17)

InChI Key

BYKQPCSBGHPCHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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